
2,4,6-Tris(4-hydroxyphenyl)triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(4-hydroxyphenyl)triazine is a triazine derivative known for its unique chemical structure and properties This compound is characterized by the presence of three hydroxyphenyl groups attached to a triazine ring
準備方法
2,4,6-Tris(4-hydroxyphenyl)triazine can be synthesized through the cyclotrimerization of 4-cyanophenol using trifluoromethanesulphonic acid as a catalyst at room temperature . The compound can also be epoxidized using alkali as a catalyst at 60°C for 1 hour . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2,4,6-Tris(4-hydroxyphenyl)triazine undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: The hydroxy groups can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,4,6-Tris(4-hydroxyphenyl)triazine has a wide range of applications in scientific research:
Polymer Science: It is used in the synthesis of novel epoxy resins with enhanced thermal and mechanical properties.
Materials Chemistry: The compound is utilized in the development of covalent triazine frameworks and other advanced materials with applications in adsorption-based extraction techniques.
Environmental Science: Triazine-based materials are employed for the detection and removal of various pollutants, including metal ions, drugs, and pesticides.
作用機序
The mechanism of action of 2,4,6-Tris(4-hydroxyphenyl)triazine involves its ability to form stable complexes with various molecules. The hydroxyphenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, making it an effective material for adsorption and catalysis. The triazine ring provides structural stability and enhances the compound’s overall reactivity.
類似化合物との比較
2,4,6-Tris(4-hydroxyphenyl)triazine can be compared with other triazine derivatives, such as:
2,4,6-Tris(4-aminophenyl)triazine: This compound has amino groups instead of hydroxy groups, leading to different reactivity and applications.
2,4,6-Tris(4-butoxy-2-hydroxyphenyl)triazine: This derivative has butoxy groups, which can influence its solubility and interaction with other molecules.
The uniqueness of this compound lies in its combination of hydroxyphenyl groups and triazine ring, providing a balance of reactivity and stability that is valuable in various applications.
特性
分子式 |
C21H17N3O3 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
4-[2,4-bis(4-hydroxyphenyl)-1H-triazin-6-yl]phenol |
InChI |
InChI=1S/C21H17N3O3/c25-17-7-1-14(2-8-17)20-13-21(15-3-9-18(26)10-4-15)23-24(22-20)16-5-11-19(27)12-6-16/h1-13,22,25-27H |
InChIキー |
LGLSRVUFJGXAHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NN(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
![ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13977753.png)
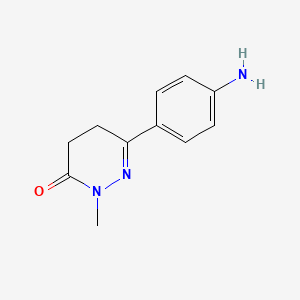
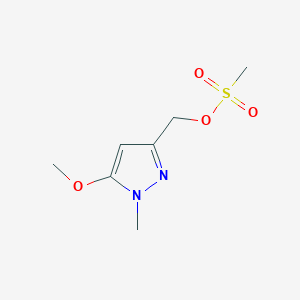


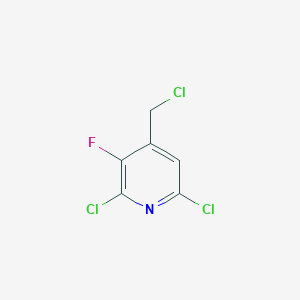
![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)

![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)
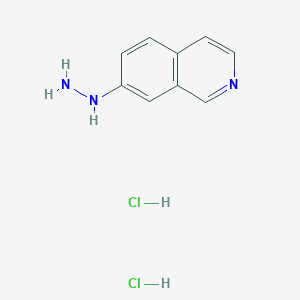
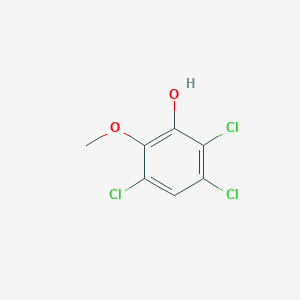
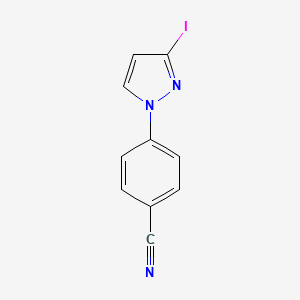
![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
